N-(3,5-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
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Description
N-(3,5-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a useful research compound. Its molecular formula is C28H27N3O3S and its molecular weight is 485.6. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Properties
Compounds structurally related to N-(3,5-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide have been synthesized and tested for their antibacterial activity. For instance, derivatives synthesized via microwave-assisted methods showed significant in vitro activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antibacterial agents (Borad, Bhoi, Parmar, & Patel, 2015).
Anticonvulsant Activity
Another research avenue involves the synthesis and pharmacological evaluation of indoline derivatives, including compounds with a thiazolidine structure, for their anticonvulsant properties. Certain derivatives have demonstrated significant efficacy in animal models, suggesting a potential application in the development of new anticonvulsant drugs (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).
Anti-inflammatory and Antioxidant Properties
Compounds with a thiazolidine-2,4-dione structure have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. Some of these compounds exhibited excellent activity in various assays, suggesting their utility in developing treatments for inflammation-related disorders (Koppireddi, Komsani, Avula, Pombala, Vasamsetti, Kotamraju, & Yadla, 2013).
Antileukemic Activity
Spiro[indoline-3,2'-thiazolidine]-2,4'-diones, which share a core structural similarity with the compound , have been prepared and tested for their antileukemic activity. Certain derivatives were active in leukemia screen tests, indicating potential applications in cancer therapy (Rajopadhye & Popp, 1987).
Molecular Synthesis
Research on the synthesis of N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline and its derivatives involves complex molecular structures that could be applied in the development of various pharmacologically active compounds. These studies contribute to the broader field of organic chemistry and medicinal chemistry, providing insights into the construction of complex molecules (Skladchikov, Suponitskii, & Gataullin, 2013).
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[3-(3,5-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3S/c1-17-9-18(2)12-21(11-17)29-25(32)15-30-24-8-6-5-7-23(24)28(27(30)34)31(26(33)16-35-28)22-13-19(3)10-20(4)14-22/h5-14H,15-16H2,1-4H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKOREDAWXERDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=CC(=C5)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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